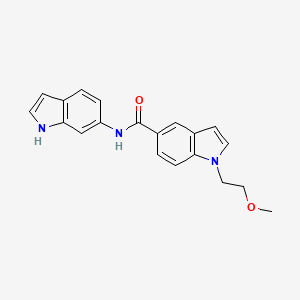

N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide

Description

N-(1H-Indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a bis-indole derivative featuring a carboxamide linkage between two indole moieties. The compound contains a 1-(2-methoxyethyl) substituent at the N1 position of the indole ring and a secondary indole group at the C6 position via the carboxamide bridge.

Properties

Molecular Formula |

C20H19N3O2 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-1-(2-methoxyethyl)indole-5-carboxamide |

InChI |

InChI=1S/C20H19N3O2/c1-25-11-10-23-9-7-15-12-16(3-5-19(15)23)20(24)22-17-4-2-14-6-8-21-18(14)13-17/h2-9,12-13,21H,10-11H2,1H3,(H,22,24) |

InChI Key |

HTSXVWIEXPENKQ-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(2-Methoxyethyl)-1H-Indole-5-Carboxylic Acid

The foundational step involves introducing the 2-methoxyethyl group to the indole nitrogen. This is achieved via N-alkylation of indole-5-carboxylic acid methyl ester using 2-methoxyethyl bromide in the presence of a base.

Procedure :

-

Indole-5-carboxylic acid methyl ester (1.0 eq) is dissolved in anhydrous DMF.

-

Sodium hydride (1.2 eq) is added under nitrogen, followed by dropwise addition of 2-methoxyethyl bromide (1.5 eq).

-

The mixture is stirred at 60°C for 12 hours, quenched with water, and extracted with ethyl acetate.

-

The ester intermediate is hydrolyzed using aqueous NaOH (2M) in THF/MeOH (3:1) at reflux for 4 hours to yield 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid.

Key Data :

Activation and Amide Bond Formation

The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) and coupled with 1H-indol-6-amine under Schotten-Baumann conditions.

Procedure :

-

1-(2-Methoxyethyl)-1H-indole-5-carboxylic acid (1.0 eq) is treated with SOCl₂ (3.0 eq) at reflux for 2 hours.

-

The acyl chloride is cooled to 0°C, and a solution of 1H-indol-6-amine (1.2 eq) in dry DCM is added slowly.

-

Triethylamine (2.0 eq) is introduced to scavenge HCl, and the reaction is stirred at room temperature for 6 hours.

Key Data :

Direct Coupling via Mixed Anhydride Intermediates

Mixed Anhydride Formation

To bypass acyl chloride instability, the carboxylic acid is converted to a mixed anhydride using isobutyl chloroformate.

Procedure :

-

1-(2-Methoxyethyl)-1H-indole-5-carboxylic acid (1.0 eq) is dissolved in THF at −15°C.

-

Isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) are added sequentially, stirring for 30 minutes.

-

1H-Indol-6-amine (1.0 eq) is introduced, and the reaction is warmed to 25°C for 12 hours.

Key Data :

One-Pot Tandem Alkylation-Coupling Approach

Sequential Functionalization

This method integrates alkylation and coupling in a single reaction vessel, minimizing intermediate isolation.

Procedure :

-

Indole-5-carboxylic acid methyl ester, 2-methoxyethyl bromide (1.5 eq), and K₂CO₃ (2.0 eq) are heated in DMF at 80°C for 8 hours.

-

Without isolation, SOCl₂ (3.0 eq) is added, and the mixture is refluxed for 2 hours.

-

1H-Indol-6-amine (1.2 eq) and Et₃N (2.0 eq) are added, stirring at 25°C for 6 hours.

Key Data :

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indole rings, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide. This compound has been evaluated against various bacterial strains, demonstrating promising results.

Key Findings:

- Synthesis and Evaluation : The synthesis of related indole derivatives has shown that certain compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with indole structures have been identified to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anticancer Properties

Indole derivatives are also recognized for their anticancer activities. This compound has been investigated for its potential to inhibit cancer cell proliferation.

Research Insights:

- Cell Line Studies : In vitro studies have shown that indole-based compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that triggers programmed cell death .

- Molecular Docking Studies : Molecular docking simulations have indicated that these compounds can effectively bind to key proteins involved in cancer progression, such as DNA gyrase, which is essential for DNA replication in bacteria and cancer cells alike .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interactions of this compound with various biological targets.

Highlights:

- Docking Simulations : These studies utilize computational tools to predict how the compound interacts at the molecular level with target enzymes or receptors. The results often reveal critical binding sites and interaction energies that can guide further drug design efforts .

- Predictive Modeling : The data obtained from docking studies can inform the modification of chemical structures to enhance potency and selectivity against specific biological targets.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Significant inhibition observed in various strains |

| Anticancer Properties | Induces apoptosis in cancer cell lines | Promising results in in vitro studies |

| Molecular Docking | Predicts interactions with biological targets | Identifies potential binding sites and affinities |

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The indole rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the carboxamide group can form hydrogen bonds with active site residues. The methoxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Indole Derivatives

Key Observations :

- The target compound is distinguished by its bis-indole core, which is rare among the analogs. In contrast, SR2067 incorporates a sulfonyl group, enhancing its hydrophobicity and steric bulk .

- The methoxyethyl group in the target compound improves aqueous solubility compared to purely alkyl-substituted analogs (e.g., ethyl or isopropyl in ) .

- YIQ () shares a bis-indole scaffold but includes a hydrazone group, which may confer pH-dependent solubility and metal-binding properties .

Table 2: Reported Activities of Structural Analogs

Implications for the Target Compound :

- The bis-indole core may enable dual-targeting mechanisms, similar to Bcl-2/Mcl-1 inhibitors () .

- The methoxyethyl group could reduce metabolic degradation compared to ethyl or methyl substituents, as seen in PPARγ agonists () .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Insights :

- The target compound’s methoxyethyl group and carboxamide linker contribute to a balanced logP (~2.7), favoring membrane permeability and solubility .

Biological Activity

N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a synthetic compound that features an indole structure, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with biological targets, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 333.38 g/mol. Its structure includes a bicyclic indole core, a methoxyethyl side chain, and a carboxamide functional group, which contribute to its potential pharmacological properties .

Research indicates that this compound interacts with various biological targets, particularly enzymes and receptors involved in critical cellular processes. The indole structure allows for modulation of serotonin receptors, which can influence neurotransmitter signaling pathways. This modulation is significant in neuropharmacology and cancer treatment .

Anticancer Properties

Several studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase. This effect is likely due to their ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation .

Case Study:

In a study involving leukemia P388 cancer models, compounds structurally related to this compound showed significant dose-dependent survival benefits at oral doses up to 200 mg/kg. These findings suggest a promising avenue for further exploration in cancer therapeutics .

Comparative Analysis with Related Compounds

The following table summarizes the key differences between this compound and other related indole derivatives:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| N-(1H-indol-3-yl)ethyl-N-[2-(4-methoxyindol-1-yl)ethyl]-carboxamide | C21H24N4O3 | Additional methoxy group; different substitution pattern affecting activity |

| 5-Carboxamidoindoles | Varies | Common indole core; known for anticancer properties but lacks methoxyethyl group |

| Indole-based 1,3,4-Oxadiazole Derivatives | Varies | Exhibits different mechanisms; primarily studied for antitubercular activity |

This comparison highlights the unique substitution pattern of this compound that may confer distinct biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide?

- Methodological Answer : Synthesis typically involves coupling indole derivatives via carboxamide linkages. For example, analogous indole-carboxamide compounds are synthesized using acetic acid reflux with sodium acetate as a catalyst, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) . Key steps include:

- Indole functionalization : Methoxyethylation at the N1 position using alkylating agents (e.g., 2-methoxyethyl chloride).

- Carboxamide coupling : Reaction of activated carboxylic acid derivatives (e.g., acid chlorides) with amines (e.g., 1H-indol-6-amine) under inert conditions.

- Validation : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming structural integrity .

Q. How is the purity and stability of this compound assessed in experimental settings?

- Methodological Answer :

- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard. Purity thresholds ≥95% are typical for pharmacological studies .

- Stability : Accelerated stability studies (e.g., 40°C/75% relative humidity for 1–3 months) assess degradation under stress conditions. LC-MS monitors hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Experimental variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration). Standardizing protocols (e.g., NIH/3T3 for cytotoxicity) reduces variability .

- Structural confirmation : X-ray crystallography (using SHELX software for refinement) ensures correct stereochemistry, as minor structural deviations (e.g., regioisomers) drastically alter bioactivity .

- Data normalization : Use internal controls (e.g., IC50 ratios relative to reference inhibitors) to harmonize cross-study comparisons .

Q. How can researchers elucidate the molecular target(s) of this compound in mechanistic studies?

- Methodological Answer :

- Affinity chromatography : Immobilize the compound on a solid matrix to capture binding proteins from cell lysates. Subsequent SDS-PAGE and peptide mass fingerprinting identify targets .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect inhibition of VEGFR-2 or related tyrosine kinases, as seen in structurally analogous indole derivatives .

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with putative targets (e.g., ATP-binding pockets) and validate via site-directed mutagenesis .

Q. What analytical techniques are optimal for characterizing its supramolecular interactions (e.g., protein binding)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) with immobilized receptors (e.g., BSA-conjugated targets).

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Cryo-Electron Microscopy (cryo-EM) : Resolves binding conformations at near-atomic resolution for large complexes .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

- Methodological Answer : Solubility discrepancies often stem from:

- Solvent polarity : Use standardized solvents (e.g., DMSO for stock solutions; PBS for aqueous assays).

- pH dependence : Measure solubility across pH 4–8 (simulating physiological conditions) via shake-flask methods .

- Analytical validation : Compare UV-Vis spectrophotometry (for quick estimates) vs. gravimetric analysis (for absolute values) .

Structural and Functional Insights

Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, methoxyethyl groups enhance solubility but may reduce CNS penetration .

- Molecular Dynamics (MD) Simulations : GROMACS models membrane permeation rates, critical for optimizing bioavailability .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating its therapeutic potential?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.